molecular formula C14H14N4O3 B6134170 2-AMINO-5-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE

2-AMINO-5-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE

Cat. No.: B6134170
M. Wt: 286.29 g/mol
InChI Key: GYJZSOZJOMUDOZ-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a polycyclic heteroaromatic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group at the 5-position and amino and dione functional groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-8-4-2-7(3-5-8)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJZSOZJOMUDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group transformations. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities .

Scientific Research Applications

2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to increased DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrido[2,3-d]pyrimidine derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Structural Differences Biological Activity Synthesis Yield Reference
Target Compound: 2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione 5-(4-Methoxyphenyl), 2-amino, 4,7-dione N/A Not explicitly reported (inferred: potential PACAP receptor modulation) N/A N/A
PA-8: 2-Amino-5-(3-methoxy-4-allyloxyphenyl)-pyrido[2,3-d]pyrimidine-4,7-dione 5-(3-Methoxy-4-allyloxyphenyl) Allyloxy group at phenyl para-position Selective PACAP I receptor antagonism Not specified
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-pyrido[2,3-d]pyrimidines Chromen-3-yl group at 5-position Chromene moiety instead of phenyl Antimicrobial activity (broad-spectrum) 85–93%
2-Amino-4-(2-chloro-5-(4-substituted phenyl)-pyridin-3-yl)-hexahydroquinoline Chloro, substituted phenyl, carbonitrile Hexahydroquinoline backbone Antimicrobial (Gram-positive bacteria) Moderate to high
6-Amino-5-(dimethylaminomethyl)-1-(2-methoxyphenyl)-pyrimidine-2,4-dione 2-Methoxyphenyl, dimethylaminomethyl Pyrimidine-2,4-dione core Supplier-listed (no activity data) N/A

Key Insights

Substituent Position and Bioactivity The target compound’s 4-methoxyphenyl group at the 5-position contrasts with PA-8’s 3-methoxy-4-allyloxyphenyl substitution . The absence of this group in the target compound may reduce such interactions but could improve metabolic stability.

Core Modifications and Activity Chromene-substituted analogs (e.g., 7-amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)) exhibit antimicrobial activity due to the planar chromene moiety, which may intercalate into microbial DNA . In contrast, the target compound’s methoxyphenyl group lacks this planar structure, suggesting divergent biological targets.

Synthetic Efficiency Chromene-substituted pyrido[2,3-d]pyrimidines are synthesized in 85–93% yields via condensations with nitrile active methylene compounds , whereas chloro-substituted derivatives (e.g., from ) require multi-step protocols with moderate yields.

Pharmacophore Flexibility The dimethylaminomethyl substituent in the pyrimidine-2,4-dione derivative introduces a basic side chain, which could enhance solubility or target interactions. The target compound’s amino and dione groups may instead favor hydrogen bonding with enzymatic active sites.

Biological Activity

2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O3C_{13}H_{12}N_4O_3, with a molecular weight of approximately 272.26 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with an amino group and a methoxyphenyl substituent.

PropertyValue
Molecular FormulaC13H12N4O3C_{13}H_{12}N_4O_3
Molecular Weight272.26 g/mol
CAS Number1354925-57-7

Antitumor Activity

Research has shown that pyrido[2,3-d]pyrimidines exhibit promising antitumor properties. A study evaluating various derivatives indicated that compounds with modifications at the pyrimidine ring showed enhanced activity against cancer cell lines such as A549 and NCI-H1975. The introduction of specific side chains significantly improved the inhibitory effects on EGFR L858R/T790M kinase activity.

Case Study: Inhibition of EGFR Kinase

In vitro assays demonstrated that certain derivatives of pyrido[2,3-d]pyrimidines exhibited IC50 values in the low micromolar range against cancer cell lines. For instance:

  • Compound B2 : IC50 = 15.629 ± 1.03 µM (NCI-H1975)
  • Compound B8 : IC50 = 0.297 ± 0.024 µM (A549)

These results suggest that structural modifications can greatly influence biological activity and selectivity against cancer targets .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound class. Studies have indicated that certain pyrido[2,3-d]pyrimidine derivatives possess significant antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.16 µg/mL against H37Rv strains .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class have been shown to act as inhibitors of DHFR, which is crucial for nucleotide synthesis and cellular replication.
  • EGFR Kinase Inhibition : The interaction with EGFR has been highlighted as a significant pathway for anticancer effects.

Table 2: Summary of Biological Activities

Activity TypeTargetObserved Effect
AntitumorEGFR KinaseInhibition with varying IC50 values
AntimicrobialMycobacteriumMIC = 0.16 µg/mL
Enzyme InhibitionDihydrofolate ReductaseCompetitive inhibition

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